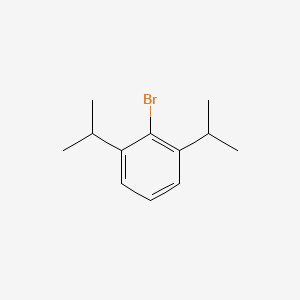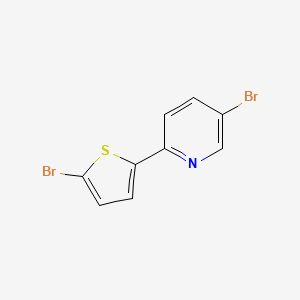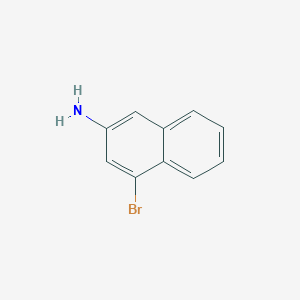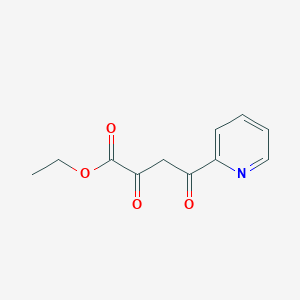
1-(アジドメチル)-2-クロロベンゼン
概要
説明
1-(Azidomethyl)-2-chlorobenzene, also known as 1-azido-2-chloro-benzene, is an important organic compound used in synthetic organic chemistry. It is a colourless solid and is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other industrial products. The compound is also used in the laboratory as a precursor in the preparation of various organic compounds.
科学的研究の応用
様々なヘテロ環の合成
“1-(アジドメチル)-2-クロロベンゼン”などの有機アジドは、様々なヘテロ環の合成に使用されてきました . これらには、ピロールなどの1つのヘテロ原子を持つ5員環、ピラゾール、イソキサゾール、オキサゾール、チアゾール、オキサジン、ピリミジンなどの2つのヘテロ原子を持つヘテロ環が含まれます .
クリックケミストリー反応
“1-(アジドメチル)-2-クロロベンゼン”のアジド基は非常に反応性が高く、様々な化学反応に関与することができます. アジドを含む最も一般的な反応の1つは、ヒュイスゲン環状付加反応であり、アジド-アルキンクリック反応としても知られています. この反応では、アジドはアルキンと反応して1,2,3-トリアゾールを形成します.
新規材料の合成
“1-(アジドメチル)-2-クロロベンゼン”は、ウラシルとチミンの1,2,3-トリアゾール誘導体の合成に使用されており、腐食防止剤としての可能性を示しています. 例えば、1-(アジドメチル)-4-エテニルベンゼンなど、他のアジドメチルベンゼンを用いて、1,4-二置換1,2,3-トリアゾールを合成し、鋼表面に顕著な腐食抑制効果を示しました.
有機合成方法
“1-(アジドメチル)-2-クロロベンゼン”は有機合成において、特にアジド-アルキン環状付加反応と原子移動ラジカル付加反応(ATRA)を組み合わせたワンポット逐次反応で使用されます. この手法は、in situ銅(I)再生の範囲を広げ、高度に官能化された化合物を効率的に合成するための経路を提供します.
材料科学への応用
この特定のアプリケーションに関する研究は限られていますが、“1-(アジドメチル)-2-クロロベンゼン”の官能基は材料科学への応用可能性を示唆しています. アジド基は、クリックケミストリー反応に関与することができ、これは新しい結合を形成する際の効率性と特異性で知られています.
重合反応
“1-(アジドメチル)-2-クロロベンゼン”のエテニル基は、多くの場合、重合反応に関与する炭化水素基の一種です. これは、“1-(アジドメチル)-2-クロロベンゼン”がポリマーの合成に使用できることを示唆しています.
作用機序
While the exact mechanism of action for 1-(Azidomethyl)-2-chlorobenzene is not directly discussed in the papers retrieved, related compounds such as azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates.
Safety and Hazards
While specific safety data for 1-(Azidomethyl)-2-chlorobenzene was not found, it’s important to note that similar compounds, such as Benzyl azide, are classified as skin irritants, eye irritants, and suspected carcinogens . They may also cause damage to organs through prolonged or repeated exposure .
将来の方向性
Organic azides, such as 1-(Azidomethyl)-2-chlorobenzene, have potential applications in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . They produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
特性
IUPAC Name |
1-(azidomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNISRGGXSMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479928 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63777-70-8 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63777-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)




![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)






